molecular formula C14H13BrN2O2 B449533 3-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 438471-32-0

3-[(2-Bromophenoxy)methyl]benzohydrazide

Cat. No.: B449533
CAS No.: 438471-32-0
M. Wt: 321.17g/mol
InChI Key: JSXKLQRJLWUDJY-UHFFFAOYSA-N
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Description

“3-[(2-Bromophenoxy)methyl]benzohydrazide” is a chemical compound with the CAS Number: 438471-32-0 . Its molecular weight is 321.17 . The compound has gained attention in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of “this compound” is C14H13BrN2O2 . The InChI code is 1S/C14H13BrN2O2/c15-12-6-1-2-7-13 (12)19-9-10-4-3-5-11 (8-10)14 (18)17-16/h1-8H,9,16H2, (H,17,18) .

The country of origin is UA . The average mass is 321.169 Da and the monoisotopic mass is 320.016022 Da .

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • Bromophenols, similar in structure to 3-[(2-Bromophenoxy)methyl]benzohydrazide, isolated from marine algae exhibited significant antibacterial properties (Xu et al., 2003).
  • A study found that synthesized bromophenols, including similar compounds, demonstrated potent antioxidant activities and inhibited certain metabolic enzymes (Öztaşkın et al., 2017).

Synthesis and Structural Analysis

  • Synthesis of benzohydrazide derivatives, including structures similar to this compound, revealed insights into their molecular conformation and hydrogen bonding patterns (Ban & Li, 2008).

Antimicrobial and Anticancer Potentials

  • Benzohydrazide derivatives, structurally related to the compound , were synthesized and evaluated for antimicrobial and anticancer potentials, showing significant efficacy in certain cases (Kumar et al., 2017).

Ulcer Prevention and Gastric Protection

  • A derivative of benzohydrazide demonstrated ulcer prevention potential in an animal model, suggesting potential medical applications (Tayeby et al., 2017).

Catalytic Properties

  • Complexes containing benzohydrazide ligands, similar to this compound, were synthesized and showed effectiveness as catalysts in the oxidation of olefins (Peng, 2016).

Enzyme Inhibition

  • Hydrazone derivatives based on benzohydrazide structures were studied for their potential as cholinesterase inhibitors and antioxidants, demonstrating significant inhibition against acetylcholinesterase and butyrylcholinesterase (Kausar et al., 2021).

Safety and Hazards

For safety information and hazards related to “3-[(2-Bromophenoxy)methyl]benzohydrazide”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXKLQRJLWUDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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